N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine
Description
Historical Context and Development in Organic Chemistry
The development of this compound emerges from the broader historical evolution of morpholine chemistry, which has been a cornerstone of heterocyclic organic chemistry for several decades. The morpholine scaffold itself has been recognized as a privileged structure in medicinal chemistry, featuring in numerous approved and experimental drugs as well as bioactive molecules. The synthetic methodologies leading to compounds like this compound have been significantly influenced by advances in nucleophilic aromatic substitution reactions and improvements in morpholinylbenzene synthesis protocols.
The historical development of such compounds can be traced to innovations in synthetic organic chemistry that allowed for the efficient construction of morpholine-containing architectures. Patent literature from the early 2000s demonstrates significant improvements in processes for synthesizing morpholinylbenzenes, with particular emphasis on methods that use morpholine as both reactant and solvent, eliminating the need for additional catalysts and bases under mild reaction conditions. These synthetic advances have been crucial in making compounds like this compound more accessible for research purposes and potential commercial applications.
The evolution of synthetic methodologies has also been driven by the recognition of morpholine's advantageous physicochemical properties, including its relatively electron-deficient heterocyclic system due to the negative inductive effect of oxygen, and its lower basicity compared to other nitrogen-containing heterocycles. These properties have made morpholine-containing compounds particularly attractive targets for organic chemists seeking to develop new chemical entities with improved drug-like characteristics and enhanced pharmacokinetic profiles.
Nomenclature, Classification, and Identification Systems
This compound operates under a comprehensive identification system that reflects its complex molecular architecture. The compound is officially registered under the Chemical Abstracts Service number 920482-81-1, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with alternative names including Methyl({4-[(morpholin-4-yl)methyl]phenyl}methyl)amine and Benzenemethanamine, N-methyl-4-(4-morpholinylmethyl).
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CNCC1=CC=C(C=C1)CN2CCOCC2, which provides a linear encoding of the molecular structure. The International Chemical Identifier system assigns the compound the identifier InChI=1S/C13H20N2O/c1-14-10-12-2-4-13(5-3-12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3, with the corresponding InChI Key being UOBZVJHWHJAJCT-UHFFFAOYSA-N.
From a classification perspective, this compound belongs to the broader category of phenylmethylamines, which are compounds containing a phenylmethtylamine moiety consisting of a phenyl group substituted by a methanamine. More specifically, it can be classified as a morpholine derivative, placing it within the important class of oxygen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry research.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 920482-81-1 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| InChI Key | UOBZVJHWHJAJCT-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CNCC1=CC=C(C=C1)CN2CCOCC2 |
Structural Significance in Morpholine-Containing Compounds
The structural architecture of this compound exemplifies the sophisticated molecular design principles that characterize modern morpholine-containing compounds. The molecule features a morpholine ring system, which adopts a chairlike flexible conformation resulting from the equilibrium between chairlike and skew-boat topologies, providing optimal features for directing molecular appendages in precise spatial arrangements. This conformational flexibility is crucial for the compound's potential interactions with biological targets and its overall physicochemical behavior.
The morpholine moiety in this compound contributes significantly to its structural significance through several key features. The presence of both a weak basic nitrogen atom and an oxygen atom at opposite positions provides a unique acid dissociation constant value and flexible conformation to the ring system. This structural arrangement allows the molecule to participate in diverse lipophilic-hydrophilic interactions, which is particularly important for compounds intended for biological applications or those requiring specific solubility profiles.
The benzyl component of the structure adds another layer of complexity and functionality to the overall molecular architecture. The substitution pattern, specifically the para-position attachment of the morpholin-4-ylmethyl group to the benzyl ring, creates a well-defined spatial relationship between the aromatic system and the morpholine heterocycle. This structural arrangement is significant because it influences the compound's electronic properties, steric accessibility, and potential for intermolecular interactions.
The methyl substitution on the nitrogen atom connecting to the benzyl group further modifies the compound's properties by increasing the steric bulk around the nitrogen center and affecting its basicity. This N-methylation is a common structural modification in medicinal chemistry that can influence pharmacokinetic parameters and binding selectivity. The overall structural significance of this compound lies in its representation of a well-balanced molecular design that incorporates multiple functional elements in a single, coherent chemical entity.
| Structural Component | Chemical Contribution | Significance |
|---|---|---|
| Morpholine Ring | Conformational flexibility, hydrogen bonding capability | Provides scaffolding function and pharmacokinetic optimization |
| Benzyl Group | Aromatic π-system, hydrophobic interactions | Contributes to binding affinity and molecular recognition |
| N-Methyl Substitution | Steric hindrance, modified basicity | Influences selectivity and metabolic stability |
| Para-substitution Pattern | Defined spatial orientation | Controls intermolecular interaction geometry |
Research Relevance and Academic Interest
This compound has garnered significant academic interest due to its representation of key structural motifs that are prevalent in bioactive compounds and pharmaceutical intermediates. The compound serves as an exemplar of morpholine-containing chemical entities, which have been extensively studied for their advantageous physicochemical, biological, and metabolic properties. Research interest in this compound is particularly heightened by the well-documented role of morpholine as a privileged structure in drug design and development.
The academic significance of this compound extends beyond its individual properties to encompass its role as a representative member of a larger class of morpholine derivatives that have demonstrated important biological activities across various therapeutic areas. Studies have shown that morpholine-containing compounds can contribute to enhanced potency through direct molecular interactions, serve as scaffolds directing appendages in correct spatial positions, and modulate pharmacokinetic and pharmacodynamic properties. These multifaceted contributions make this compound a valuable subject for structure-activity relationship studies and molecular design research.
Current research interest in morpholine derivatives, including compounds structurally related to this compound, spans multiple domains of chemical and biological research. The morpholine scaffold has been particularly noted for its occurrence in central nervous system drug discovery, where it serves as a valuable heterocycle due to its conformational and physicochemical properties. The balanced lipophilic-hydrophilic profile of morpholine-containing compounds, combined with their ability to cross biological barriers and maintain appropriate solubility characteristics, makes them attractive targets for medicinal chemistry research.
The compound's research relevance is further amplified by ongoing investigations into synthetic methodologies for morpholine-containing structures. Recent advances in synthetic organic chemistry have focused on developing more efficient and environmentally friendly approaches to constructing these complex molecular architectures. The availability of improved synthetic routes not only facilitates the preparation of this compound for research purposes but also enables the exploration of structural analogs and derivatives that may possess enhanced or modified properties.
| Research Domain | Specific Interest | Academic Impact |
|---|---|---|
| Structural Biology | Molecular recognition patterns, binding site interactions | Understanding of morpholine pharmacophores |
| Synthetic Chemistry | Methodological development, reaction optimization | Improved synthetic accessibility |
| Medicinal Chemistry | Structure-activity relationships, drug design | Enhanced pharmaceutical development |
| Physical Chemistry | Physicochemical property determination | Fundamental understanding of molecular behavior |
The continued academic interest in this compound reflects the broader scientific recognition of morpholine-containing compounds as versatile and readily accessible synthetic building blocks that can be easily introduced as amine reagents or constructed according to various available synthetic methodologies. This versatility, combined with the compound's well-defined structural characteristics and potential for diverse applications, ensures its continued relevance in contemporary chemical research and development efforts.
Properties
IUPAC Name |
N-methyl-1-[4-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-2-4-13(5-3-12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBZVJHWHJAJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920482-81-1 | |
| Record name | methyl({4-[(morpholin-4-yl)methyl]phenyl}methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with morpholine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between these two components . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine and analogous compounds:
Key Comparisons
Substituent Position: The para-substituted morpholinylmethyl group in the target compound minimizes steric hindrance compared to its ortho-substituted analog (CAS 871825-58-0), which may reduce receptor-binding efficiency due to spatial constraints .
Functional Group Impact: The trifluoromethyl group (CAS 90390-11-7) increases lipophilicity (logP ~3.1) and electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the morpholine-substituted target compound .
Pharmacological Relevance :
- Morpholine derivatives like the target compound are frequently employed in analgesic and anti-inflammatory agents due to their ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For example, quinazoline-based morpholine derivatives (e.g., 5a, 5b in ) exhibit analgesic activity with IC₅₀ values in the micromolar range, though direct data for the target compound is lacking .
- 3D-QSAR studies on morpholine-containing quinazolines highlight the importance of electron-donating groups at the para position for enhancing analgesic potency, a feature shared by the target compound .
Synthetic Accessibility :
- The target compound can be synthesized via alkylation of benzylamine with 4-(chloromethyl)morpholine, whereas analogs like CAS 852180-77-9 require multi-step reactions involving palladium-catalyzed couplings or ethoxy linkers .
Biological Activity
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of compounds. The presence of the methylamine group contributes to its interaction with various biological targets, making it a candidate for drug development. The molecular formula for this compound is C13H19N3O, with a molecular weight of approximately 233.31 g/mol.
Antitumor Properties
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of morpholine and benzylamine have been shown to inhibit cancer cell proliferation in various studies. A notable study demonstrated that morpholine derivatives can inhibit urease activity, which is crucial for certain bacterial infections and may also play a role in tumor growth .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 | |
| Compound B | HT29 (colon cancer) | 23.30 ± 0.35 | |
| This compound | Various | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor , particularly targeting urease and other enzymes critical for tumor metabolism . The morpholine moiety allows for better binding affinity to enzyme active sites, enhancing its inhibitory effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:
- Anticancer Activity : A study assessed the cytotoxic effects of various morpholine derivatives on multiple cancer cell lines. The results indicated that compounds with a similar structure exhibited significant growth inhibition, with IC50 values ranging from 15 to 30 µM against prostate and breast cancer cell lines .
- Enzyme Inhibition : Research demonstrated that morpholine-containing compounds could effectively inhibit urease activity, which is linked to increased survival rates of certain pathogens in the body . This suggests potential applications in treating infections associated with tumors.
- Pharmacokinetics : The lipophilic nature of this compound enhances its absorption and distribution in biological systems, making it a promising candidate for further pharmacological studies .
Q & A
Q. What are the standard synthetic routes for preparing N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine?
The synthesis typically involves multi-step reactions, starting with the introduction of the morpholine moiety. A common approach includes:
- Reductive amination : Reacting 4-(morpholin-4-ylmethyl)benzaldehyde with methylamine under hydrogen gas in the presence of a catalyst like Pd/NiO, followed by purification via column chromatography .
- Morpholine functionalization : Introducing the morpholine group via nucleophilic substitution on a halogenated benzyl intermediate (e.g., bromomethylbenzyl derivatives) under reflux conditions in polar aprotic solvents like DMF .
- Characterization : Post-synthesis, the compound is validated using IR (C-N and C-O stretches at 1,250–1,100 cm⁻¹), H NMR (morpholine protons at δ 3.6–3.8 ppm, benzyl protons at δ 4.2–4.4 ppm), and mass spectrometry (expected molecular ion matching the formula CHNO) .
Q. How is the purity and stability of this compound assessed in experimental settings?
- HPLC analysis : Reverse-phase chromatography (C18 column) with UV detection at 254 nm is used to quantify purity (>95% required for pharmacological studies) .
- Stability testing : Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure are conducted, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- 3D-QSAR and molecular docking : Pharmacophore models are built using software like Schrödinger or MOE to map electrostatic, hydrophobic, and hydrogen-bonding features. Docking simulations against targets (e.g., kinases, GPCRs) identify binding affinities and key residues (e.g., morpholine oxygen interacting with catalytic lysine in enzymes) .
- ADMET prediction : Tools like SwissADME assess bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and cytochrome P450 inhibition risks (CYP3A4 IC >10 µM) .
Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?
- Structure-activity relationship (SAR) studies : Systematic substitution of the benzyl or morpholine groups (e.g., replacing methyl with ethyl or introducing electron-withdrawing groups on the benzyl ring) enhances target selectivity. For example, fluorination at the para position increases metabolic stability .
- Hybridization : Conjugating the compound with bioactive scaffolds (e.g., quinazoline or pyrimidine cores) improves dual-target inhibition (e.g., EGFR and mTOR pathways) .
Q. How are contradictions in pharmacological data resolved during preclinical studies?
- Dose-response reassessment : Conflicting efficacy data (e.g., high in vitro IC but low in vivo activity) are addressed by verifying solubility (via shake-flask method) and plasma protein binding (equilibrium dialysis) .
- Off-target profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify unintended interactions, guiding structural refinements to reduce toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
